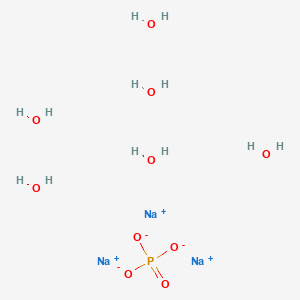

Trisodium phosphate hexahydrate

Vue d'ensemble

Description

Trisodium phosphate hexahydrate is an inorganic compound with the chemical formula Na₃PO₄·6H₂O. It appears as a colorless crystal that is highly soluble in water, producing an alkaline solution. This compound is widely used in various industries due to its versatile properties, including its role as a cleaning agent, food additive, and water treatment chemical .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trisodium phosphate hexahydrate can be synthesized through the neutralization of phosphoric acid with sodium carbonate, producing disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form trisodium phosphate, which is subsequently crystallized to obtain the hexahydrate form .

Industrial Production Methods:

-

Neutralization Process:

Step 1: Dissolve monosodium phosphate (NaH₂PO₄) in water.

Step 2: Add sodium hydroxide (NaOH) to the solution to achieve saturation.

Step 3: Filter and crystallize the solution to obtain this compound.

-

Melt Crystallization Method:

Analyse Des Réactions Chimiques

Types of Reactions: Trisodium phosphate hexahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding sodium salts and water.

Hydrolysis: In aqueous solutions, it hydrolyzes to form sodium hydroxide and phosphoric acid.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide.

Major Products Formed:

Neutralization with Hydrochloric Acid: Sodium chloride and phosphoric acid.

Hydrolysis: Sodium hydroxide and phosphoric acid.

Applications De Recherche Scientifique

Scientific Research Applications

Trisodium phosphate hexahydrate serves as a critical reagent in various scientific research applications:

- Buffering Agent : TSP is commonly used in biochemical assays to maintain pH levels, particularly in enzyme studies and microbial cultures. Its ability to stabilize pH makes it invaluable in laboratory settings where precise conditions are required.

- Analytical Chemistry : TSP is used in analytical methods such as spectrophotometry and chromatography. It acts as a stabilizing agent for samples and helps in the preparation of calibration standards.

- Biochemical Studies : The compound is employed in studies involving protein purification and enzyme activity assays, where maintaining optimal pH and ionic strength is essential.

Cleaning and Degreasing Agent

TSP is renowned for its powerful cleaning capabilities:

- Household Cleaning : TSP is a staple in heavy-duty cleaners used for removing grease, grime, and mildew from various surfaces, including walls and floors. It prepares surfaces for painting by ensuring they are free of contaminants .

- Industrial Cleaning : In industrial settings, TSP effectively cleans machinery and equipment, dissolving oils and tough residues. Its alkaline nature allows it to break down organic molecules efficiently .

| Application | Description |

|---|---|

| Household Cleaning | Removes stains from walls and prepares surfaces for painting. |

| Industrial Cleaning | Cleans machinery by dissolving oils and tough residues. |

Food Industry Applications

This compound is recognized as a food additive with several roles:

- Emulsifier : It helps maintain the texture of processed foods by preventing the separation of ingredients like oils and water. Commonly found in dairy products and processed meats .

- pH Regulator : TSP regulates acidity levels in food products, enhancing flavor and stability. It is used in baked goods to improve texture and shelf life .

- Nutritional Fortification : TSP serves as a phosphorus source in cereals, aiding in the flow during processing while enhancing nutritional content .

| Food Application | Role |

|---|---|

| Dairy Products | Emulsifier to maintain texture |

| Baked Goods | pH regulator and texture enhancer |

| Cereals | Nutritional fortification |

Water Treatment Applications

In water treatment processes, TSP plays a vital role:

- Water Softening : TSP precipitates calcium and magnesium ions responsible for water hardness, preventing scale formation in pipes and appliances .

- Boiler Maintenance : It conditions feed water to prevent scale buildup and corrosion inside boilers, maintaining efficiency .

| Water Treatment Use | Description |

|---|---|

| Water Softening | Precipitates hardness-causing ions |

| Boiler Maintenance | Prevents scale and corrosion |

Emerging Technologies

Research continues to explore new applications for trisodium phosphate:

- Nanotechnology : Investigations into TSP's role in synthesizing nanomaterials highlight its potential in advanced materials development.

- Specialized Coatings : TSP is being studied for its effectiveness in specialized coatings that require specific chemical properties .

Case Studies

-

Cleaning Efficacy Study :

A study conducted on the effectiveness of TSP as a cleaning agent demonstrated its superior ability to remove grease compared to traditional detergents. The study highlighted that surfaces treated with TSP had significantly lower residue levels post-cleaning. -

Food Safety Compliance :

Research on the use of TSP in food products emphasized the importance of regulatory compliance with FDA guidelines. The study found that when used within prescribed limits, TSP effectively enhanced food quality without posing health risks.

Mécanisme D'action

The mechanism of action of trisodium phosphate hexahydrate involves its ability to produce an alkaline solution when dissolved in water. This alkalinity allows it to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance and supports various biochemical processes .

Comparaison Avec Des Composés Similaires

- Monosodium phosphate (NaH₂PO₄)

- Disodium phosphate (Na₂HPO₄)

- Tripotassium phosphate (K₃PO₄)

- Triammonium phosphate ((NH₄)₃PO₄)

Comparison:

- Trisodium phosphate hexahydrate is unique due to its high solubility in water and strong alkalinity, making it highly effective as a cleaning agent and buffer.

- Monosodium phosphate and disodium phosphate have lower alkalinity and are used primarily as buffering agents.

- Tripotassium phosphate and triammonium phosphate are similar in function but differ in their cationic components, affecting their solubility and reactivity .

Activité Biologique

Trisodium phosphate hexahydrate (TSP) is an inorganic compound with the formula Na₃PO₄·6H₂O. It is a highly soluble salt used in various applications, including as a cleaning agent, food additive, and in industrial processes. This article delves into the biological activity of TSP, focusing on its interactions within biological systems, antimicrobial properties, and potential health implications.

TSP is characterized by its white crystalline form and high solubility in water, which results in an alkaline solution. The compound is produced through the neutralization of phosphoric acid with sodium carbonate followed by sodium hydroxide:

Biological Role of Constituent Ions

The primary ions released upon dissolution of TSP are sodium (Na⁺) and phosphate (PO₄³⁻). Both ions play critical roles in biological processes:

- Sodium Ions : Essential for maintaining fluid balance, nerve transmission, and muscle function. The kidneys regulate sodium levels to maintain homeostasis.

- Phosphate Ions : Vital for energy metabolism, cellular signaling, and bone integrity. Phosphate levels are tightly regulated through intestinal absorption and renal excretion.

Antimicrobial Activity

Research has demonstrated that TSP exhibits significant antimicrobial properties against various pathogenic bacteria. Notable findings include:

- Efficacy Against Pathogens : A study showed that TSP effectively reduced populations of Salmonella enterica and Listeria monocytogenes on poultry when applied at concentrations of 12% for 15 minutes, demonstrating a marked decrease in bacterial counts during refrigerated storage .

- Biofilm Disruption : In another study, a two-step approach involving TSP was evaluated for its effectiveness against biofilms formed by spoilage bacteria on meat surfaces. The results indicated that TSP could enhance the removal of bacteria from biofilms under certain conditions .

Case Studies

- Poultry Treatment : In a controlled study involving chicken legs inoculated with both pathogenic and spoilage bacteria, TSP treatment led to significant reductions in bacterial counts over time compared to untreated controls. The pH levels were also higher in treated samples, indicating TSP's role in altering the microbial environment .

- Cement Hydration Studies : TSP has been shown to affect the hydration process of cement by delaying hydration and altering the adsorption characteristics of superplasticizers used in concrete formulations. This interaction highlights TSP's role beyond biological systems into material science .

Safety and Toxicology

TSP is generally recognized as safe when used appropriately. The acute toxicity studies indicate that it has a high median lethal dose (LD50 > 2000 mg/kg), suggesting low toxicity levels . However, excessive intake may lead to metabolic alkalosis due to its alkaline nature, which can cause symptoms such as confusion and muscle spasms .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial Properties | Effective against gram-negative bacteria such as Salmonella and Listeria |

| Role in Metabolism | Essential for energy production via phosphate involvement in ATP synthesis |

| Biofilm Disruption | Enhances removal of bacteria from surfaces through biofilm plasmolysis |

| Safety Profile | Low acute toxicity; chronic effects not expected at normal exposure levels |

Propriétés

IUPAC Name |

trisodium;phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.6H2O/c;;;1-5(2,3)4;;;;;;/h;;;(H3,1,2,3,4);6*1H2/q3*+1;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZWBABAJEKEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430831 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15819-50-8 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.